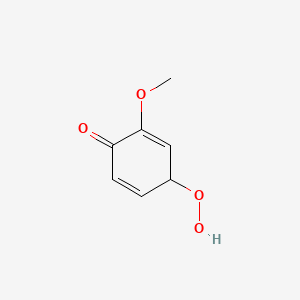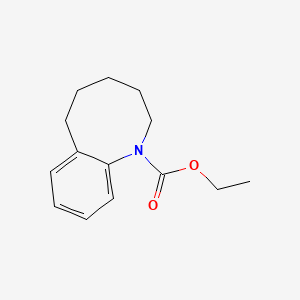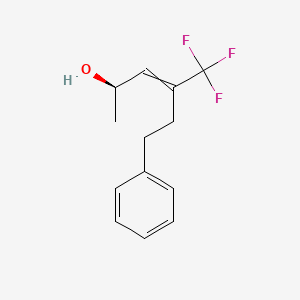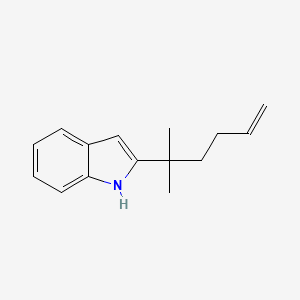
1,1,2,3,3-Pentafluoro-2-methoxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,3,3-Pentafluoro-2-methoxypropane is an organofluorine compound with the molecular formula C4H5F5O. It is characterized by the presence of five fluorine atoms and a methoxy group attached to a propane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,2,3,3-Pentafluoro-2-methoxypropane can be synthesized through several methods. One common approach involves the fluorination of 2-methoxypropane using a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to ensure selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced fluorination techniques and catalysts can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,3,3-Pentafluoro-2-methoxypropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
1,1,2,3,3-Pentafluoro-2-methoxypropane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying fluorine’s effects on biological systems.
Industry: Used in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism by which 1,1,2,3,3-pentafluoro-2-methoxypropane exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in modifying chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3-Pentafluoro-2-methoxypropane: Similar in structure but with different fluorine atom positions.
1,1,1,3,3,3-Hexafluoro-2-methoxypropane: Contains an additional fluorine atom, leading to different chemical properties.
1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane: Features an additional methoxy group, affecting its reactivity.
Uniqueness
1,1,2,3,3-Pentafluoro-2-methoxypropane is unique due to its specific arrangement of fluorine atoms and the methoxy group. This configuration imparts distinct chemical properties, making it valuable for specialized applications in synthesis and research .
Propriétés
Numéro CAS |
672295-90-8 |
|---|---|
Formule moléculaire |
C4H5F5O |
Poids moléculaire |
164.07 g/mol |
Nom IUPAC |
1,1,2,3,3-pentafluoro-2-methoxypropane |
InChI |
InChI=1S/C4H5F5O/c1-10-4(9,2(5)6)3(7)8/h2-3H,1H3 |
Clé InChI |
PERKXUNXIUARPZ-UHFFFAOYSA-N |
SMILES canonique |
COC(C(F)F)(C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12540448.png)
![2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene](/img/structure/B12540455.png)
![6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12540466.png)
![Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]-](/img/structure/B12540467.png)

![1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12540482.png)
![N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide](/img/structure/B12540487.png)
![7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12540492.png)
![5-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12540493.png)
![Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]-](/img/structure/B12540503.png)




